5-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide is not directly discussed in the provided papers. However, the papers do mention related compounds that share some structural similarities, such as the presence of a methoxybenzamide moiety. These compounds are of interest due to their biological activities, which include effects on spermatozoan motility and antiemetic properties .
Synthesis Analysis
The synthesis of the specific compound is not detailed in the provided papers. However, the synthesis of related compounds typically involves the formation of an amide bond between a benzamide derivative and an appropriate amine-containing side chain. The synthesis process would likely involve multiple steps, including protection and deprotection of functional groups, as well as purification stages to achieve the desired compound .
Molecular Structure Analysis
The molecular structure of 5-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide would include a benzamide core with a methoxy group at the 2-position, a sulfamoyl group, and a side chain featuring a thiophene ring and a hydroxyethoxy group. The presence of these functional groups suggests potential sites for intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which could influence the compound's biological activity .
Chemical Reactions Analysis
While the specific chemical reactions of the compound are not discussed, related compounds with benzamide structures can undergo various chemical reactions. These may include hydrolysis of the amide bond, substitution reactions at the methoxy group, or modifications at the thiophene ring. The reactivity of such compounds is often influenced by the electronic and steric properties of the substituents attached to the benzamide core .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the methoxy group and the hydroxyethoxy side chain would contribute to the compound's solubility in polar solvents. The polarizability and molar refractivity of related compounds have been studied, indicating that these properties can be affected by the concentration of the compound in solution and the presence of salts such as NaCl or LiCl . These properties are important for understanding the compound's interactions with biological systems and its potential as a pharmaceutical agent.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research on sulfonamides containing hydroxybenzaldehyde or hydroxybenzoic acid scaffolds, similar in structure to the compound of interest, has demonstrated significant antimicrobial activity against various strains of bacteria and fungi. These compounds exhibit efficacy against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, indicating potential applications in the development of new antimicrobial agents (Krátký et al., 2012).
Organophosphorus Compounds Synthesis
Studies on organophosphorus compounds have highlighted methods to synthesize phosphorins from benzoic acids and their derivatives, showcasing the chemical versatility and potential for creating various organophosphorus-based molecules for different scientific applications (El‐Barbary & Lawesson, 1981).
Carbon Steel Corrosion Inhibition
Investigations into methoxy-substituted phenylthienyl benzamidines have shown these compounds to be effective corrosion inhibitors for carbon steel in acidic environments. This suggests potential industrial applications in protecting metal surfaces against corrosion, with implications for materials science research (Fouda et al., 2020).
Ocular Hypotensive Activity
Sulfonamides with specific substitutions have been evaluated for their ocular hypotensive activity, particularly in models of glaucoma. Such studies underline the therapeutic research potential of sulfonamide derivatives in developing treatments for eye conditions, emphasizing the medical applications of chemical compounds in ophthalmology (Prugh et al., 1991).
Antioxidant Properties
New nitrogen-containing bromophenols, structurally related to methoxybenzamides, have been isolated from marine algae and demonstrated potent antioxidant activity. These findings suggest the utility of such compounds in researching natural antioxidants for potential food or pharmaceutical applications (Li et al., 2012).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other safety-related properties.
Future Directions
This would involve looking at potential future research directions, such as new synthetic methods, applications, or theoretical studies.
properties
IUPAC Name |
5-[[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]sulfamoyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S2/c1-23-13-5-4-11(9-12(13)16(17)20)26(21,22)18-10-14(24-7-6-19)15-3-2-8-25-15/h2-5,8-9,14,18-19H,6-7,10H2,1H3,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINJRVAWFPWIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)OCCO)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.